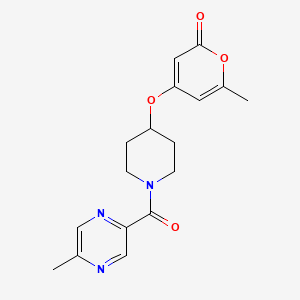

6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-11-9-19-15(10-18-11)17(22)20-5-3-13(4-6-20)24-14-7-12(2)23-16(21)8-14/h7-10,13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLGIJAISAWZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC=C(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyranone core, followed by the introduction of the piperidine and pyrazine moieties. Common reagents used in these reactions include:

Pyranone synthesis: Acetylacetone and ethyl acetoacetate under acidic or basic conditions.

Piperidine introduction: Piperidine derivatives through nucleophilic substitution reactions.

Pyrazine coupling: Pyrazine carboxylic acid derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one exhibit significant antitumor properties. The presence of the pyridine and piperidine moieties enhances their interaction with biological targets, potentially leading to apoptosis in cancer cells.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its structural components may facilitate the modulation of neurotransmitter systems and reduce oxidative stress.

Case Study : In preclinical trials, derivatives were tested on models of Alzheimer's disease, showing a reduction in amyloid-beta plaques and improved cognitive function metrics .

Biological Mechanisms

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and neurodegeneration.

| Enzyme Target | Effect |

|---|---|

| Cyclooxygenase (COX) | Inhibition reduces inflammation |

| Acetylcholinesterase | Inhibition enhances cholinergic signaling |

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications.

Drug Development

Due to its favorable pharmacokinetic properties, this compound is being explored as a lead candidate for drug development targeting multiple diseases.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyran-2-one derivatives with piperidine-linked acyl substituents. Below is a comparative analysis with structurally related molecules:

Substituent Variations at the Piperidine Acyl Group

- 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one (): Replacing the 5-methylpyrazine with a 2-phenylthiazole introduces a sulfur atom and a phenyl ring. Thiazoles are known for their electron-withdrawing properties, which may alter binding affinity in enzymatic targets compared to pyrazines. The phenyl group could enhance hydrophobic interactions but reduce solubility .

- 6-methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one (): This variant substitutes the pyrazine with a phenylsulfanyl-propanoyl group.

Core Heterocycle Modifications

- 4-methoxy-6-[(Z)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one (): The dihydropyranone core here is saturated at positions 5 and 6, reducing aromaticity. The styryl (Z-configuration) substituent introduces rigidity and extended conjugation, which might enhance π-π stacking interactions in biological targets but reduce metabolic stability compared to the fully aromatic pyran-2-one .

Pharmacokinetic and Physicochemical Properties

Research Findings and Implications

- Binding Affinity : The pyrazine moiety in the target compound may offer superior hydrogen-bonding capabilities compared to thiazole or sulfanyl analogs, critical for interactions with ATP-binding pockets in kinases .

- Metabolic Stability: The methyl group at position 6 likely mitigates oxidative degradation, a common issue with pyranones. In contrast, the styryl group in ’s compound may increase susceptibility to epoxidation .

- Synthetic Accessibility : The piperidine-linked pyrazine derivative requires multi-step coupling reactions, whereas phenylsulfanyl variants () might involve simpler thiol-ene chemistry .

Biological Activity

The compound 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyran ring, a piperidine moiety, and a pyrazine carbonyl group, which may contribute to its biological properties.

Research indicates that compounds similar to This compound exhibit various mechanisms of action, including:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) through down-regulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) .

- Antioxidant Properties : The presence of phenolic structures in related compounds suggests potential antioxidant effects, which can mitigate oxidative stress in biological systems .

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For instance, pyran derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may share these properties due to its structural similarities.

Case Studies and Research Findings

- Study on Inflammatory Response : A study demonstrated that related compounds could effectively reduce inflammation markers in murine models. The compound's ability to modulate cytokine release was noted as a significant factor in its therapeutic potential .

- Antioxidant Activity Assessment : Another investigation assessed the antioxidant capacity of similar derivatives using DPPH and ABTS assays, revealing substantial free radical scavenging activity, indicating that the compound may also possess protective effects against oxidative damage .

- Cell Migration Inhibition : In vitro assays showed that compounds with similar functionalities inhibited cell migration in response to inflammatory stimuli, suggesting potential applications in treating chronic inflammatory diseases .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.